molecular formula C11H12O2 B8673846 3-(Benzocyclobutan-1-yl)propionic acid

3-(Benzocyclobutan-1-yl)propionic acid

Cat. No.: B8673846
M. Wt: 176.21 g/mol
InChI Key: QFZKEOSMVCUZSD-UHFFFAOYSA-N
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Description

Contextualizing Benzocyclobutane-Propionic Acid Conjugates within Contemporary Chemical Research

In contemporary chemical research, there is a growing emphasis on creating modular molecules that combine distinct functional units to achieve novel properties and reactivity. Benzocyclobutane-propionic acid conjugates fit well within this paradigm. The benzocyclobutane unit serves as a latent source of a highly reactive intermediate, while the propionic acid group provides a handle for further functionalization or for modulating the molecule's physicochemical properties, such as solubility and polarity. The study of such conjugates is pivotal for developing new synthetic methodologies and for constructing complex molecular frameworks that are otherwise difficult to access.

The Unique Structural Features of the Benzocyclobutane Moiety in Organic Chemistry

The benzocyclobutane (BCB) moiety is a distinctive structural unit where a cyclobutane (B1203170) ring is fused to a benzene (B151609) ring. researchgate.net This fusion results in significant ring strain within the four-membered ring. scripps.edu A key characteristic of BCB is its ability to undergo thermal electrocyclic ring-opening upon heating (typically above 180 °C) to form a highly reactive ortho-xylylene (or o-quinodimethane) intermediate. researchgate.net This intermediate can readily participate in a variety of pericyclic reactions, most notably [4+2] cycloadditions (Diels-Alder reactions), making BCB a valuable synthon in the construction of complex polycyclic and heterocyclic systems. researchgate.net The unique reactivity of the BCB core makes it a valuable component in the synthesis of natural products and has led to its incorporation into advanced materials and polymers. researchgate.netscripps.edu

Significance of Propionic Acid Derivatives as Versatile Synthetic Intermediates

Propionic acid and its derivatives are a cornerstone of organic synthesis, valued for their versatility as building blocks and intermediates. The carboxylic acid functional group can be readily converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. This functional group plasticity allows for the straightforward incorporation of the propionic acid fragment into larger, more complex molecules. Furthermore, the propionic acid scaffold is a common feature in many biologically active compounds and pharmaceuticals, where the carboxylic acid group often plays a crucial role in binding to biological targets. nih.gov The development of novel carboxylic acid bioisosteres continues to be an active area of research to optimize the pharmacological profiles of drug candidates. nih.gov

Research Scope and Focus on 3-(Benzocyclobutan-1-yl)propionic Acid as a Model System

This article focuses specifically on this compound as a model system to explore the interplay between the strained benzocyclobutane ring and the functional propionic acid side chain. This particular structure, with the propionic acid group attached to the benzylic position of the cyclobutane ring, presents an ideal scaffold for investigating how the electronic and steric properties of the side chain might influence the reactivity of the BCB core, and vice versa. By examining this compound, researchers can gain fundamental insights into the synthesis, reactivity, and potential applications of this class of molecules, paving the way for the design of new reagents, building blocks for complex synthesis, and novel functional materials.

Data Tables

While specific experimental data for this compound is not widely published, the following tables provide key physical properties of its constituent parent molecules and expected spectroscopic data based on its structure.

Table 1: Physical Properties of Parent Compounds

PropertyBenzocyclobutanePropionic Acid
Chemical Formula C₈H₈C₃H₆O₂
Molar Mass 104.15 g/mol 74.08 g/mol
Boiling Point 150 °C141 °C
Density 0.957 g/cm³0.99 g/cm³

This table provides a reference for the basic physical characteristics of the core structural units.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (4H)7.0 - 7.3Multiplet
Benzylic CH (1H)3.5 - 3.9Multiplet
Cyclobutane CH₂ (2H)3.0 - 3.3Multiplet
Propionic α-CH₂ (2H)2.4 - 2.8Triplet
Propionic β-CH₂ (2H)1.9 - 2.3Multiplet
Carboxylic Acid OH (1H)10.0 - 12.0Broad Singlet

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanoic acid

InChI

InChI=1S/C11H12O2/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H,12,13)

InChI Key

QFZKEOSMVCUZSD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C21)CCC(=O)O

Origin of Product

United States

Advanced Synthetic Strategies for 3 Benzocyclobutan 1 Yl Propionic Acid

Methodologies for the Construction of the Benzocyclobutane Scaffold

The inherent ring strain of the cyclobutane (B1203170) fused to a benzene (B151609) ring makes the synthesis of benzocyclobutenes (BCBs) a challenging yet important endeavor. researchgate.net A variety of synthetic methods have been developed, ranging from modern catalytic approaches to classical ring formation reactions.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of benzocyclobutenes, offering a direct and efficient route to this valuable scaffold. organic-chemistry.orgscripps.edu This method avoids the need for pre-functionalized starting materials, proceeding via the direct coupling of a C(sp³)-H bond with an aryl halide.

A significant advancement in benzocyclobutene synthesis is the development of a palladium-catalyzed double C-H activation of adjacent methylene (B1212753) units in carboxylic acids, achieving a regio-controllable formal [2+2] cycloaddition. scripps.edu This method effectively "stitches" together two C-H bonds from an aliphatic acid and two aryl-halogen bonds from a dihaloarene to form the benzocyclobutene ring. researchgate.net The regioselectivity is controlled by the differential reactivity of the aryl-halogen bonds (e.g., iodide vs. bromide). scripps.edu This strategy has proven effective for a wide range of cyclic and acyclic aliphatic acids. researchgate.net

The success of palladium-catalyzed C-H activation for benzocyclobutene synthesis is highly dependent on the design of the ligand and the optimization of the catalyst system. Bidentate amide-pyridone ligands have been shown to be particularly effective in enabling the challenging double C-H activation of adjacent methylene groups. scripps.edu

For the synthesis of benzocyclobutenes via C-H activation of methyl groups, a combination of Pd(OAc)₂ and a bulky phosphine (B1218219) ligand such as P(tBu)₃ has been identified as an optimal catalyst system. The use of K₂CO₃ as a base and DMF as a solvent provides good yields for a variety of substituted benzocyclobutenes. organic-chemistry.org

Table 1: Optimized Conditions for Palladium-Catalyzed Benzocyclobutene Synthesis via Methyl C-H Activation

Component Reagent/Condition
Catalyst Pd(OAc)₂
Ligand P(tBu)₃
Base K₂CO₃

This table summarizes the optimized reaction conditions for the synthesis of benzocyclobutenes through palladium-catalyzed C-H activation of methyl groups.

Cycloaddition reactions represent a fundamental approach to the construction of cyclic systems, including the benzocyclobutane scaffold. Both thermal and photochemical methods have been employed.

One strategy involves the Diels-Alder reaction between a cyclobutene (B1205218) derivative and a diene, followed by aromatization to form the benzene ring. rsc.org For instance, dimethyl cyclobut-1-ene-1,2-dicarboxylate can react with a suitable diene, and the resulting adduct is then aromatized to yield the benzocyclobutene structure. rsc.org Another approach is the aryne-based Alder-ene reaction, where the high strain energy of the aryne intermediate provides a driving force for the formation of the four-membered ring. rsc.org

Photochemical [2+2] cycloadditions offer another route. An intramolecular [2+2] cycloaddition can be a key step in forming the cyclobutane ring fused to a pre-existing aromatic system. nih.gov These reactions can be performed under UV light, sometimes without the need for a photocatalyst. nih.gov

Ring-contraction reactions provide an alternative pathway to the strained benzocyclobutene system from larger, more readily accessible rings.

The Favorskii rearrangement of α-halo cyclic ketones is a classic method for ring contraction. wikipedia.orgddugu.ac.in In the context of benzocyclobutene synthesis, this would involve the rearrangement of an α-halo-α,β-benzocyclopentanone in the presence of a base to yield a benzocyclobutanecarboxylic acid derivative. adichemistry.com The reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com

The Wolff rearrangement of α-diazoketones is another powerful tool for ring contraction. wikipedia.orgorganic-chemistry.org An α-diazo-α,β-benzocyclopentanone, upon thermal, photochemical, or metal-catalyzed decomposition, can rearrange to a ketene, which can then be trapped to afford a benzocyclobutene derivative. organic-chemistry.orgchem-station.com This method is particularly useful for the synthesis of highly strained ring systems. wikipedia.org

The first authenticated synthesis of benzocyclobutene was reported by Finkelstein in 1909, although his work was not widely recognized for many years. ias.ac.inscispace.com This pioneering synthesis involved a 1,4-elimination from α,α,α',α'-tetrabromo-o-xylene using sodium iodide. ias.ac.in This reaction is an extension of the well-known Finkelstein reaction , which involves halide exchange. wikipedia.org

In 1956, Cava and Napier independently prepared the parent benzocyclobutene by the catalytic hydrogenation of 1,2-dibromobenzocyclobutene, confirming Finkelstein's earlier work. ias.ac.in These classical methods, while perhaps less efficient than modern catalytic approaches, laid the essential groundwork for the field of benzocyclobutene chemistry.

Table 2: Mentioned Chemical Compounds

Compound Name
3-(Benzocyclobutan-1-yl)propionic acid
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tri-tert-butylphosphine (P(tBu)₃)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Dimethyl cyclobut-1-ene-1,2-dicarboxylate
α,α,α',α'-Tetrabromo-o-xylene
Sodium iodide
1,2-Dibromobenzocyclobutene
α-Halo-α,β-benzocyclopentanone
Benzocyclobutanecarboxylic acid

Palladium-Catalyzed C-H Activation for Benzocyclobutene Synthesis

Approaches for the Introduction and Modification of the Propionic Acid Chain

The construction of the propionic acid side chain on a pre-existing benzocyclobutane scaffold can be achieved through various modern synthetic techniques. These methods range from direct functionalization of benzocyclobutane intermediates to multi-step sequences involving carbon-carbon bond formation and subsequent chemical transformations.

Modern synthetic chemistry offers powerful tools for the direct functionalization of C–H bonds, which can be applied to modify carboxylic acid-containing molecules. Palladium-catalyzed C–H activation, in particular, has emerged as a key strategy. For instance, methods developed for the transannular γ-C–H arylation of cycloalkane carboxylic acids, using specialized ligands like quinuclidine-pyridones, demonstrate the potential for selective functionalization at positions remote from the carboxyl group. nih.govnih.gov

Applying this logic to a benzocyclobutane-containing carboxylic acid, such as this compound itself, could enable the introduction of aryl or other functional groups at the β- or γ-positions of the propionic acid chain. This approach, directed by the native carboxyl group, avoids the need for pre-functionalization and offers a direct route to novel derivatives.

Palladium-Catalyzed γ-C–H Arylation: This technique could theoretically be adapted to introduce an aryl group onto the propionic acid chain attached to the benzocyclobutane core. The reaction would likely involve a palladium catalyst, a specially designed ligand, and an aryl halide.

Catalyst SystemLigand TypeTarget C–H BondPotential Application
Pd(OAc)₂ / LigandQuinuclidine-Pyridoneγ-C(sp³)–HFunctionalization of the propionic acid chain
PdCl₂(PhCN)₂ / LigandSulfonamide-Pyridoneγ-C(sp³)–HSynthesis of γ-aryl derivatives

This interactive table summarizes potential catalyst systems for C-H functionalization based on analogous reactions in the literature. nih.govnih.gov

A primary strategy for constructing the propionic acid side chain involves the formation of new carbon-carbon bonds on a benzocyclobutane precursor.

One common method for chain elongation is through the use of cyanide as a nucleophile. libretexts.org A benzocyclobutanylmethyl halide could undergo nucleophilic substitution with a cyanide salt to form a nitrile. Subsequent hydrolysis of the nitrile group would yield a carboxylic acid, effectively elongating the carbon chain by one atom. To build the full propionic acid chain, this could be part of a two-step elongation or start from a two-carbon precursor.

Another powerful approach is the Friedel-Crafts acylation. Benzocyclobutane can be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction attaches a 3-carboxypropanoyl group to the aromatic ring of the benzocyclobutane. The ketone carbonyl of this side chain can then be reduced to a methylene group using methods like the Wolff-Kishner or Clemmensen reduction, yielding the desired this compound. libretexts.org

Heck coupling reactions also provide a versatile route. A halo-benzocyclobutane could be coupled with an acrylic acid ester (e.g., methyl acrylate) using a palladium catalyst. mdpi.com The resulting benzocyclobutanyl acrylate (B77674) can then be hydrogenated to saturate the double bond, followed by hydrolysis of the ester to afford the final propionic acid.

The synthesis of derivatives of this compound often relies on multi-step procedures that build complexity systematically. These sequences leverage a combination of the aforementioned C-C bond forming reactions and subsequent functional group interconversions. researchgate.netorientjchem.org

A representative multi-step synthesis could begin with a substituted benzocyclobutane. A Heck reaction with methyl acrylate, catalyzed by a palladium complex, would install the acrylate side chain. mdpi.commdpi.com This intermediate is a versatile platform; the double bond can be subjected to various transformations (e.g., dihydroxylation, epoxidation) before the final reduction and hydrolysis steps. Alternatively, the ester group can be reduced to an alcohol, converted to a leaving group, and then displaced with cyanide to extend the chain before hydrolysis. Such modular strategies allow for the synthesis of a wide array of derivatives with different substitution patterns on both the benzocyclobutane ring and the propionic acid side chain. acs.org

Stereoselective Synthesis of Enantiomerically Pure this compound

Achieving enantiomeric purity is critical in many applications. The stereocenter in this compound can be controlled through two main strategies: establishing the chirality on the benzocyclobutane ring first, or controlling the stereochemistry during the formation or modification of the propionic acid chain.

The development of asymmetric catalytic methods to synthesize chiral benzocyclobutene derivatives has been a significant area of research. nih.gov These methods provide access to enantioenriched benzocyclobutane intermediates that can then be converted to the target propionic acid without affecting the established stereocenter.

Key asymmetric catalytic approaches include:

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of α-alkylidene benzocyclobutenones can produce chiral benzocyclobutenones with good to excellent enantioselectivities (e.g., 83–88% ee). nih.gov

Catalytic Annulation Reactions: Palladium-catalyzed asymmetric [2+2] annulation reactions between arylboronic acids and alkenes have been developed to construct the chiral benzocyclobutene core directly. researchgate.net

Sequential Catalysis: Modular approaches using sequential copper- and palladium-catalysis allow for the stereoselective assembly of densely functionalized benzocyclobutenes from simple precursors. acs.org

C-C Bond Activation: Intermolecular [4+2] annulations between benzocyclobutenones and alkynes, using chiral phosphine ligands, can generate axially chiral products with high enantioselectivity. nih.gov

Catalytic MethodCatalyst/Ligand SystemEnantioselectivity (ee)Reference
Asymmetric HydrogenationIridium Catalyst83-88% nih.gov
Asymmetric Transfer HydrogenationRu-TsDPENup to 99% nih.gov
Asymmetric AnnulationPd / Pyrox LigandHigh researchgate.net
Sequential Cu/Pd CatalysisCopper/Palladium CatalystsHigh acs.org

This interactive table summarizes key asymmetric catalysis methods for constructing chiral benzocyclobutane cores.

An alternative to creating a chiral benzocyclobutane first is to use a chiral auxiliary to direct the stereochemistry of the propionic acid chain. numberanalytics.comwikipedia.org This is a well-established strategy in asymmetric synthesis. blogspot.com

In a typical approach, a precursor like benzocyclobutaneacetic acid would be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. mdpi.comwikipedia.org Deprotonation of this conjugate with a strong base (e.g., LDA) generates a chiral enolate. The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (such as methyl iodide) to attack from the opposite, less hindered face. This alkylation step creates the new stereocenter with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary by hydrolysis reveals the enantiomerically enriched this compound. mdpi.com

Chiral AuxiliaryTypical BaseElectrophileKey Feature
Evans OxazolidinoneBu₂BOTf, i-Pr₂NEtAlkyl HalideForms a rigid Z-enolate, ensuring high facial selectivity. blogspot.com
PseudoephedrineLithium Diisopropylamide (LDA)Alkyl HalideForms a stable lithium chelate that directs alkylation. mdpi.com
CamphorsultamLithium BaseMichael AcceptorsProvides excellent stereocontrol in various C-C bond formations. wikipedia.org

This interactive table showcases common chiral auxiliaries and their application in stereoselective alkylation reactions.

Enzymatic and Biocatalytic Approaches in Propionic Acid Derivatization

The derivatization of propionic acid and its precursors using enzymatic and biocatalytic methods offers a powerful alternative to conventional chemical synthesis. These approaches can provide high stereo- and regioselectivity under mild reaction conditions, often minimizing the need for protecting groups and reducing waste. While direct enzymatic synthesis of this compound has not been extensively documented, several biocatalytic strategies for the synthesis of structurally related arylpropionic acids are well-established and could be adapted for this target molecule.

One promising approach involves the use of arylmalonate decarboxylase (AMDase) . This enzyme catalyzes the asymmetric decarboxylation of prochiral α-aryl-α-methylmalonic acids to produce optically pure α-arylpropionic acids. frontiersin.org The high stereoselectivity of AMDase variants makes this an attractive method for accessing chiral profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org A hypothetical biocatalytic route to an enantiomer of this compound could, therefore, involve the enzymatic decarboxylation of a corresponding benzocyclobutanyl-substituted malonic acid derivative.

Another relevant biocatalytic method is the enzymatic carboxylation of styrene (B11656) derivatives . Phenolic acid decarboxylases have been shown to catalyze the regioselective β-carboxylation of para-hydroxystyrene derivatives, utilizing bicarbonate as the carbon dioxide source. nih.gov This reaction directly installs a carboxylic acid group onto an alkene side chain. While this specific enzyme class requires a para-hydroxy group, the principle of enzymatic carboxylation of a vinylbenzocyclobutane precursor represents a potential biocatalytic pathway.

Furthermore, the enzymatic machinery for handling strained carbocyclic systems has been demonstrated. Research into the enzymatic construction of highly strained carbocycles , such as bicyclobutanes, using engineered hemeproteins, indicates that biocatalysts can be developed to manage the reactivity of strained rings like benzocyclobutane. semanticscholar.org This opens the door to biocatalytic approaches that either form the benzocyclobutane ring or perform transformations on a pre-existing benzocyclobutane scaffold.

The table below summarizes the performance of some biocatalytic systems in the synthesis of arylpropionic acids and related compounds, illustrating the potential of these methods.

Enzyme/BiocatalystSubstrateProductKey Performance Metrics
Arylmalonate Decarboxylase (AMDase) variantsα-Aryl-α-methylmalonic acidsOptically pure α-arylpropionic acidsHigh enantioselectivity (often >99% ee) frontiersin.org
Phenolic Acid Decarboxylase (PAD)para-Hydroxystyrene derivatives(E)-Cinnamic acid derivativesHigh regioselectivity for β-carboxylation nih.gov
Engineered HemeproteinsDiazo compounds and alkenesChiral bicyclobutanesHigh efficiency and selectivity semanticscholar.org

These examples underscore the potential for developing a bespoke enzymatic or whole-cell biocatalytic process for the synthesis of this compound. Such a process could offer significant advantages in terms of stereocontrol and reduced environmental impact compared to traditional chemical routes.

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The production of this compound can be significantly improved from a sustainability perspective by applying the principles of green chemistry. These principles provide a framework for designing chemical processes that are more environmentally benign, safer, and more efficient. rroij.comchemistryjournals.netcompoundchem.com

The 12 Principles of Green Chemistry offer a comprehensive guide for achieving sustainable synthesis. compoundchem.com Key principles relevant to the production of this compound include:

Waste Prevention: Designing synthetic routes that minimize the generation of waste. compoundchem.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. compoundchem.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. chemistryjournals.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. chemistryjournals.net

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. chemistryjournals.net

In the context of synthesizing a specialized molecule like this compound, a green chemistry approach would favor catalytic methods, such as the palladium-catalyzed C-H activation for the formation of the benzocyclobutene ring, over multi-step classical syntheses that often generate significant waste. scripps.eduorganic-chemistry.org

To quantify the "greenness" of a synthetic process, several metrics have been developed. These metrics provide a quantitative basis for comparing different synthetic routes and identifying areas for improvement.

Green Chemistry MetricDescriptionRelevance to this compound Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. compoundchem.com
Process Mass Intensity (PMI) Total mass in a process / Mass of productPMI considers all materials used, including solvents, reagents, and process water, providing a holistic view of the process efficiency and waste generation. researchgate.net
E-Factor (Environmental Factor) Total mass of waste / Mass of productA lower E-factor signifies a more environmentally friendly process with less waste. nih.gov

For example, a traditional multi-step synthesis of a pharmaceutical intermediate might have a high PMI due to the extensive use of solvents for reactions and purifications. In contrast, a streamlined, catalytic, or biocatalytic process would aim for a significantly lower PMI. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has championed the use of PMI to drive more sustainable practices in the pharmaceutical industry. researchgate.net

Applying these principles to the synthesis of this compound would involve a critical evaluation of potential synthetic routes. For instance, a chemoenzymatic route that combines a highly efficient chemical step for constructing the benzocyclobutane core with a selective biocatalytic step for introducing the propionic acid side chain could offer a significant improvement in sustainability over a purely chemical synthesis. The use of greener solvents, energy-efficient reaction conditions, and catalytic reagents would be central to such a strategy.

By integrating enzymatic and biocatalytic methods with the guiding principles of green chemistry, the synthesis of this compound can be envisioned as a more sustainable and efficient process, aligning with the broader goals of modern pharmaceutical manufacturing. nih.gov

Reaction Chemistry and Mechanistic Elucidation of 3 Benzocyclobutan 1 Yl Propionic Acid

Reactivity Profile of the Strained Benzocyclobutane Ring

The benzocyclobutane moiety is characterized by significant ring strain, which dictates its reactivity. This inherent strain energy makes the four-membered ring susceptible to cleavage under various conditions, leading to the formation of highly reactive intermediates.

The most characteristic reaction of the benzocyclobutane ring is its thermal or photochemical ring-opening to form the corresponding o-xylylene (B1219910) (or o-quinodimethane) intermediate. This electrocyclic reaction is a conrotatory process, governed by the principles of orbital symmetry. chemicalbook.com Upon heating to approximately 180 °C, benzocyclobutene derivatives undergo this transformation, breaking the aromaticity of the benzene (B151609) ring in the process, which makes the reverse reaction highly favored. chemicalbook.com

The generated o-xylylene is a highly reactive diene that can be trapped in situ by a variety of dienophiles in Diels-Alder reactions, which restores the aromaticity of the benzene ring and forms a new annulated product. chemicalbook.com While specific studies on 3-(benzocyclobutan-1-yl)propionic acid are not extensively detailed in the available literature, the presence of the propionic acid substituent at the benzylic position is expected to influence the stability and subsequent reactions of the o-xylylene intermediate.

Photochemical induction can also facilitate the ring-opening of benzocyclobutenes. vulcanchem.com UV irradiation can provide the necessary energy to overcome the activation barrier for the electrocyclic ring-opening, often leading to the same o-xylylene intermediate as the thermal process. vulcanchem.com Furthermore, photochemical conditions can also promote [2+2] cycloaddition reactions for the synthesis of benzocyclobutene derivatives.

Table 1: Comparison of Thermal and Photoinduced Ring-Opening of Benzocyclobutene

FeatureThermal Ring-OpeningPhotoinduced Ring-Opening
Activation Heating (typically >180 °C)UV irradiation
Mechanism Conrotatory electrocyclic reactionConrotatory electrocyclic reaction
Intermediate o-Xylyleneo-Xylylene
Subsequent Reactions Diels-Alder cycloadditionsDiels-Alder cycloadditions, potential for other photochemical transformations

Electrophilic aromatic substitution on the benzene ring of benzocyclobutene derivatives can be complex. The strained four-membered ring is sensitive to acidic conditions, which are often employed in these reactions. mdpi.com The generation of hydrogen halides as byproducts can lead to the formation of ring-opened side products, with yields of the desired substituted benzocyclobutene often not exceeding 50%. mdpi.com The alkyl substituent (the propionic acid chain) on the benzene ring is generally an ortho-, para-director. Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the point of attachment of the cyclobutane (B1203170) ring.

Nucleophilic attack can occur at the benzylic position of the benzocyclobutane ring. The benzylic carbon is activated towards both SN1 and SN2 reactions due to the ability of the adjacent benzene ring to stabilize either a carbocation intermediate or the transition state of a concerted displacement. nih.govhoffmanchemicals.com For this compound, nucleophilic substitution at the benzylic carbon would involve displacement of a suitable leaving group at that position, a reaction not inherent to the parent molecule but relevant to its derivatives.

The benzylic C-H bond in the benzocyclobutane moiety is susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. hoffmanchemicals.comresearchgate.net This reactivity allows for selective halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. hoffmanchemicals.com

Chemical Transformations of the Propionic Acid Functional Group

The propionic acid moiety of this compound undergoes the typical reactions of a carboxylic acid, allowing for the synthesis of a variety of derivatives.

The carboxylic acid group can be readily converted into a range of functional derivatives.

Esters: Esterification can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. appchemical.com The reaction is an equilibrium process, and using the alcohol as a solvent or removing water as it is formed can drive the reaction to completion. appchemical.com

Amides: Amides can be synthesized by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride (B1165640), which then readily reacts with an amine to form the corresponding amide.

Table 2: Common Methods for the Synthesis of Carboxylic Acid Derivatives

DerivativeReagentsGeneral Conditions
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄)Heating, often with removal of water
Amides Amine, Coupling Agent (e.g., DCC) or conversion to Acid Halide/AnhydrideVaries with method, can be room temperature or require heating
Acid Halides Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Typically refluxing with the reagent
Anhydrides Dehydrating agent (e.g., P₂O₅) or reaction with an acid chlorideHeating

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple aliphatic carboxylic acids, this process typically requires high temperatures. However, the stability of the resulting carbanion intermediate can significantly influence the ease of decarboxylation. For aryl-substituted propionic acids, decarboxylation can be facilitated under certain conditions, although it is not generally a spontaneous process at moderate temperatures. The stability of this compound towards decarboxylation is expected to be similar to other β-aryl propionic acids, suggesting it is relatively stable under normal conditions but may undergo decarboxylation at elevated temperatures or in the presence of specific catalysts.

Reactions at the α and β-Positions of the Propionic Acid Chain

The propionic acid chain of this compound possesses two primary sites of reactivity: the α-carbon (C2 of the propionic acid chain) and the β-carbon (C3 of the propionic acid chain). Reactions at these positions are characteristic of carboxylic acids and their derivatives.

α-Position Reactions: The α-protons of carboxylic acids can be removed by a strong base to form an enolate, which is a powerful nucleophile. This allows for the introduction of various functional groups at the α-position. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃), a reaction known as the Hell-Volhard-Zelinsky reaction. The resulting α-halo acid is a versatile intermediate for further substitutions.

Another important reaction is α-alkylation. The enolate generated from this compound or its corresponding ester can react with alkyl halides to form new carbon-carbon bonds at the α-position. The efficiency of this reaction is often improved by using bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) to ensure complete enolate formation and minimize side reactions.

Reaction Type Reagents Product Type Key Intermediate
α-HalogenationBr₂, PBr₃ (cat.) or NBS2-Bromo-3-(benzocyclobutan-1-yl)propionic acidEnolate/Enol
α-Alkylation1. LDA, 2. R-X2-Alkyl-3-(benzocyclobutan-1-yl)propionic acidEnolate

β-Position Reactions: Reactions directly at the β-position of the saturated propionic acid chain are less common unless an activating group is present. However, elimination reactions involving the α and β positions are possible. For example, if a suitable leaving group is introduced at the β-position (which would require prior functionalization), a β-elimination reaction could occur under basic conditions to yield an α,β-unsaturated carboxylic acid. More commonly, such unsaturation is introduced via other synthetic routes.

Intramolecular Cyclizations and Rearrangements Involving Both the Benzocyclobutane and Propionic Acid Moieties

The most intriguing reactions of this compound are those that involve the concerted reactivity of both the strained benzocyclobutane ring and the propionic acid side chain. These transformations are typically initiated by thermal activation of the benzocyclobutane moiety.

Upon heating, benzocyclobutene and its derivatives undergo a conrotatory electrocyclic ring-opening to form a highly reactive intermediate known as an o-xylylene (or o-quinodimethane). This intermediate possesses a conjugated diene system and can readily participate in cycloaddition reactions. In the case of this compound, the propionic acid chain is tethered to the o-xylylene, setting the stage for an intramolecular Diels-Alder reaction.

The carboxylic acid can be converted to a more reactive dienophile, such as an ester or an acyl chloride, to facilitate this intramolecular cycloaddition. For instance, conversion to the methyl ester followed by thermolysis would lead to the formation of a bridged polycyclic lactone. The stereochemistry of the newly formed rings is governed by the principles of the Diels-Alder reaction, often favoring the formation of a kinetically controlled product.

Another potential intramolecular reaction is a Friedel-Crafts acylation. Treatment of this compound with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, can promote the cyclization of the carboxylic acid onto the aromatic ring. This would result in the formation of a fused ring system, specifically a tetralone derivative. The regioselectivity of this acylation is directed by the activating effect of the cyclobutyl group on the aromatic ring.

Reaction Type Conditions Key Intermediate Product Type
Intramolecular Diels-AlderHeat (Thermolysis)o-XylyleneBridged Polycyclic Lactone/Acid
Intramolecular Friedel-Crafts AcylationStrong Acid (e.g., PPA)Acylium ionFused Tetralone

Investigations into Reaction Mechanisms and Intermediate Species

Elucidating the mechanisms of these reactions is essential for controlling product formation and optimizing reaction conditions. This often involves a combination of spectroscopic monitoring and the isolation or trapping of transient intermediates.

Spectroscopic techniques are invaluable for monitoring the progress of the reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the disappearance of starting material and the appearance of products. For instance, in the thermolysis reaction, the disappearance of the characteristic signals of the benzocyclobutane protons and the emergence of new signals corresponding to the polycyclic product can be monitored over time. Variable-temperature NMR studies can also provide insights into the energetics of the ring-opening process.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the carboxylic acid group. The strong C=O stretching frequency of the carboxylic acid (around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹) are key diagnostic peaks. In an intramolecular Friedel-Crafts acylation, the disappearance of the carboxylic acid C=O and the appearance of a new ketone C=O stretch at a slightly different frequency (around 1685 cm⁻¹) would indicate the progress of the reaction.

Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of intermediates and products, helping to confirm the proposed reaction pathways. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the composition of the reaction mixture at different time points.

The direct isolation of highly reactive intermediates like o-xylylenes is generally not feasible due to their short lifetimes. However, their existence can be confirmed through trapping experiments. In the context of the thermolysis of this compound, if the intramolecular reaction is slow, the intermediate o-xylylene could potentially be trapped by an external, highly reactive dienophile added to the reaction mixture. The structure of the resulting adduct would provide definitive evidence for the formation of the o-xylylene intermediate.

In some cases, it may be possible to isolate and characterize less reactive intermediates. For example, in the Friedel-Crafts acylation, the acylium ion is a key reactive species. While too reactive to be isolated under the reaction conditions, its formation can be inferred from the reaction products. In other reactions, such as the α-halogenation, the enol or enolate intermediate, while transient, is a well-established species in the reaction mechanism.

The study of these reactive intermediates, whether through direct observation, trapping, or computational modeling, is a critical aspect of understanding the rich and varied chemistry of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Benzocyclobutan 1 Yl Propionic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : This technique would be used to identify the number of different types of protons, their chemical environments, and their neighboring protons. For 3-(Benzocyclobutan-1-yl)propionic acid, one would expect to observe distinct signals for the aromatic protons on the benzocyclobutane ring, the methine proton at the junction of the cyclobutane (B1203170) and propionic acid chain, the methylene (B1212753) protons of the cyclobutane ring, and the methylene protons of the propionic acid chain. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would help to distinguish between the aromatic carbons, the aliphatic carbons of the cyclobutane and propionic acid moieties, and the carbonyl carbon of the carboxylic acid group.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10-13 (broad singlet)170-185
Aromatic CH6.8-7.5 (multiplets)120-140
Benzocyclobutane CH3.5-4.5 (multiplet)40-50
Propionic Acid CH₂2.0-3.0 (multiplets)30-40
Benzocyclobutane CH₂2.5-3.5 (multiplets)20-30

Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual experimental values are required for accurate assignment.

To unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial relationships within the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) : This experiment would establish the correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the proton connectivity within the benzocyclobutane and propionic acid fragments.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of directly attached carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different structural fragments of the molecule, for instance, linking the propionic acid side chain to the benzocyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. It is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions.

Electron ionization mass spectrometry (EI-MS) would be used to induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group, cleavage of the propionic acid side chain, and fragmentation of the benzocyclobutane ring system. Analysis of the masses of the fragment ions would provide further evidence for the proposed structure.

A table of expected key fragments is provided below.

m/z (mass-to-charge ratio) Possible Fragment Identity
[M]+Molecular ion
[M - COOH]+Loss of the carboxylic acid group
[M - C₃H₅O₂]+Cleavage of the propionic acid side chain
[C₈H₇]+Benzocyclobutane fragment

Note: This table represents plausible fragmentation pathways. The actual fragmentation pattern would need to be determined experimentally.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. Additionally, C-H stretching bands for the aromatic and aliphatic portions of the molecule would be observed, as well as C-C stretching and bending vibrations characteristic of the benzocyclobutane ring.

Raman Spectroscopy : Raman spectroscopy would provide complementary information to the IR spectrum. It is particularly sensitive to non-polar bonds and can be useful for characterizing the vibrations of the carbon skeleton, including the benzocyclobutane ring system.

A summary of expected vibrational modes is presented in the following table.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)Weak
C-H stretch (Aromatic)3000-3100Strong
C-H stretch (Aliphatic)2850-3000Strong
C=O stretch (Carboxylic Acid)1700-1725Moderate
C=C stretch (Aromatic)1450-1600Strong
C-O stretch (Carboxylic Acid)1210-1320Moderate

Note: This table provides general ranges for the expected vibrational frequencies. Experimental data is necessary for a definitive analysis.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

In the solid state, carboxylic acids often form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by strong O-H···O hydrogen bonds. This dimerization would be expected for this compound and would be a key feature of its crystal packing. The analysis would also reveal the conformation of the propionic acid side chain relative to the benzocyclobutane ring system.

A hypothetical data table summarizing potential crystallographic data is shown below. The values are illustrative and not based on experimental data.

ParameterExpected Value / Information
Crystal SystemMonoclinic or Orthorhombic (Common for organic molecules)
Space GroupP2₁/c or P-1 (Common centrosymmetric space groups)
Unit Cell DimensionsWould be determined experimentally
Key Bond LengthsC=O (~1.20 Å), C-O (~1.31 Å), Aromatic C-C (~1.39 Å)
Key Bond AnglesO-C=O (~120°), Angles within the benzocyclobutane ring
Hydrogen BondingExpected to show O-H···O hydrogen bonds forming centrosymmetric dimers
Crystal PackingMolecules likely pack in layers or herringbone patterns

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

This compound is a chiral molecule due to the stereocenter at the C1 position of the benzocyclobutane ring, where the propionic acid group is attached. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of enantiomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned.

The ECD spectrum of this compound would be expected to show Cotton effects associated with the electronic transitions of the aromatic chromophore. The sign and intensity of these Cotton effects would be highly sensitive to the spatial arrangement of the propionic acid chain relative to the benzene (B151609) ring, which is dictated by the absolute configuration at the stereocenter.

A hypothetical data table for an ECD analysis is presented below.

ParameterDescription
Wavelength Range (nm)Typically 200-400 nm for aromatic compounds.
Expected Cotton EffectsAssociated with π-π* transitions of the benzene ring.
Stereochemical AssignmentComparison of the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers would allow for the assignment of absolute configuration.

Theoretical and Computational Chemistry Studies on 3 Benzocyclobutan 1 Yl Propionic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3-(Benzocyclobutan-1-yl)propionic acid, at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. sumitomo-chem.co.jp Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. nih.gov This approach is highly effective for a wide range of chemical systems.

For this compound, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G(d) or larger, would be the first step. mit.eduacs.org The initial task is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable structure. researchgate.net Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (e.g., IR and Raman). researchgate.net

Table 5.1: Representative Theoretical Geometric Parameters for this compound (Hypothetical) This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative of typical bond lengths and angles for the functional groups present and are not from an actual calculation on this specific molecule.

Parameter Bond/Angle Functional Group Predicted Value
Bond Length C=O Carboxylic Acid ~1.21 Å
Bond Length C-O Carboxylic Acid ~1.36 Å
Bond Length O-H Carboxylic Acid ~0.97 Å
Bond Length C-C (Aromatic) Benzene (B151609) Ring ~1.39 Å
Bond Length C-C (Cyclobutane) Cyclobutane (B1203170) Ring ~1.55 Å
Bond Angle O=C-O Carboxylic Acid ~124°
Bond Angle C-C-C (Cyclobutane) Cyclobutane Ring ~88°

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, providing critical insights into its mechanism. acs.orgumn.edu For this compound, one could study reactions such as its esterification or the thermal ring-opening of the benzocyclobutane moiety. researchgate.netias.ac.in

The process involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is located. coe.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. sumitomo-chem.co.jppku.edu.cn Frequency calculations are used to verify a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. coe.edu This analysis provides a detailed, step-by-step understanding of how the reaction proceeds. acs.org

Computational methods can predict various spectroscopic parameters, which is invaluable for confirming experimental results and assigning spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly reliable approach for predicting NMR chemical shifts (¹H and ¹³C). acs.orgnih.govacs.orgimist.ma The calculation determines the isotropic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.marsc.org These predictions can help assign complex spectra and distinguish between different isomers or conformers.

IR Spectroscopy: As mentioned, harmonic vibrational frequencies are a direct output of DFT calculations. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions). Because the calculation assumes a harmonic potential and is performed on an isolated gas-phase molecule, the raw frequencies are often systematically higher than experimental values. They are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental IR and Raman spectra. researchgate.net

Table 5.2: Predicted Characteristic Infrared (IR) Frequencies for this compound (Hypothetical) This table shows the expected vibrational frequencies for the key functional groups in the molecule, which would be calculated using DFT.

Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹) Predicted Appearance
O-H Stretch Carboxylic Acid 3300 - 2500 Very Broad, Strong
C-H Stretch (Aromatic) Benzene Ring 3100 - 3000 Medium
C-H Stretch (Aliphatic) Propyl Chain, Cyclobutane 3000 - 2850 Strong
C=O Stretch Carboxylic Acid 1725 - 1700 Very Strong, Sharp
C=C Stretch Benzene Ring 1600 - 1450 Medium to Weak
C-O Stretch Carboxylic Acid 1320 - 1210 Strong

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). soton.ac.ukfaccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. soton.ac.uk For this compound, TD-DFT could predict the π→π* transitions associated with the benzene ring.

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of empirical parameters. While DFT includes some parameters, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory are purely ab initio.

For extremely high accuracy, composite methods such as the Weizmann-n (e.g., W1, W2), Complete Basis Set (CBS), and Gaussian-n (e.g., G3, G4) theories are used. wikipedia.orgresearchgate.netarxiv.org These methods systematically combine calculations at different levels of theory and with different basis sets to extrapolate a result that approaches the exact solution. nih.govacs.org While computationally very expensive, they can predict thermochemical data like enthalpies of formation, atomization energies, and reaction energies with "chemical accuracy" (typically within 1 kcal/mol of experimental values). wikipedia.orgnih.gov For a molecule like this compound, these methods would provide benchmark-quality data for its heat of formation and gas-phase acidity.

Semi-empirical methods, such as AM1, PM3, and MNDO, are derived from the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify the calculations. numberanalytics.comscispace.comuni-muenchen.de The key advantage of these methods is their speed, which is orders of magnitude faster than DFT or ab initio methods. researchgate.net

This speed makes them ideal for preliminary studies on large molecules or for screening large numbers of compounds. numberanalytics.com For this compound, a semi-empirical method could be used to perform an initial conformational search to identify a set of low-energy structures that could then be re-optimized using a more accurate DFT method. tandfonline.com While their accuracy is lower than higher-level methods, they are a valuable tool for initial explorations of complex potential energy surfaces. researchgate.netwikipedia.org

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. chemrxiv.orgtandfonline.com MD simulations model the atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, MD tracks the trajectory of every atom over a period of time, from picoseconds to microseconds or longer.

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the propionic acid side chain relative to the rigid benzocyclobutane core. rsc.orgconsensus.app The simulation would reveal the preferred dihedral angles, the extent of rotation around single bonds, and the potential for intramolecular hydrogen bonding between the carboxylic acid group and the aromatic ring.

Furthermore, MD simulations excel at modeling explicit solvent effects. aip.orgresearchgate.netosti.gov By surrounding the molecule with a "box" of explicit water, ethanol, or other solvent molecules, the simulation can capture specific solute-solvent interactions, such as hydrogen bonding. dovepress.comnih.gov This allows for the study of how the solvent environment influences the conformational preferences and dynamic behavior of the molecule, providing a more realistic picture than gas-phase quantum mechanical calculations. aip.org

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for this compound Systems

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govresearchgate.net In the context of this compound and its derivatives, a QSRR model could predict various aspects of their chemical behavior, such as reaction rates, equilibrium constants, or even biological activity, based on calculated molecular descriptors.

The development of a QSRR model for a this compound system would begin with a dataset of structurally related compounds for which the reactivity has been experimentally determined. For each of these molecules, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and topological properties.

Common molecular descriptors relevant to this system might include:

Topological Descriptors: Molecular weight (MW), connectivity indices (e.g., Kier & Hall indices), and shape indices that describe the size and branching of the molecule.

Electronic Descriptors: Dipole moment, partial charges on atoms (especially the carboxylic acid group), and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactions.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as heat of formation, ionization potential, and electron affinity, offer a more detailed picture of the molecule's electronic properties. acs.org

3D-MoRSE Descriptors: These "Molecule Representation of Structures based on Electron diffraction" descriptors can capture three-dimensional structural information. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical equation that links the descriptors to the observed reactivity. nih.govresearchgate.net

For instance, a hypothetical MLR equation for predicting the rate constant (log k) of a reaction involving the propionic acid side chain might look like this:

log k = β₀ + β₁(LUMO) + β₂(qO₁) + β₃(V_mc) + ... + ε

Where:

log k is the predicted reactivity.

β₀, β₁, ... are the regression coefficients determined by the statistical analysis.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

qO₁ is the partial charge on the carbonyl oxygen.

V_mc is a steric descriptor representing molecular volume or surface area.

ε is the error term.

The significance of each descriptor in the model provides insight into the factors governing the reactivity of these compounds. For example, a negative coefficient for LUMO energy would suggest that a lower LUMO energy (higher electron affinity) leads to a faster reaction, which is typical for reactions involving nucleophilic attack on the molecule.

The predictive power of the QSRR model is assessed through rigorous internal and external validation techniques to ensure its robustness and applicability for predicting the reactivity of new, untested analogues of this compound.

Table 1: Hypothetical Molecular Descriptors and Their Potential Influence in a QSRR Model for Reactivity of this compound Derivatives.
Molecular DescriptorDescriptor TypeHypothetical Coefficient (β)Potential Interpretation of Influence on Reactivity
LUMO EnergyElectronic-0.45Lower LUMO energy (greater electrophilicity) increases reactivity towards nucleophiles.
Partial Charge on Carbonyl Carbon (qC=O)Electronic+1.20A more positive charge on the carbonyl carbon enhances susceptibility to nucleophilic attack.
Molecular VolumeSteric/Topological-0.15Increased molecular size may sterically hinder the reaction site, thus decreasing reactivity.
LogP (Octanol-Water Partition Coefficient)Hydrophobicity+0.25Higher lipophilicity might enhance reactivity in non-polar solvent systems.
Dipole MomentElectronic+0.08A higher overall polarity could facilitate interactions in polar reaction media.

Computational Design and Virtual Screening of this compound Analogues

Computational design and virtual screening are powerful techniques used to identify promising new molecules from large chemical libraries without the need for exhaustive synthesis and testing. manchester.ac.ukmdpi.com These methods are particularly valuable for designing analogues of a lead compound like this compound to optimize a specific property, such as binding affinity to a biological target.

The process typically begins with the creation of a virtual library of analogues. This can be achieved by systematically modifying the core structure of this compound. Potential modifications could include:

Substitution on the Benzene Ring: Adding various functional groups (e.g., -F, -Cl, -OH, -CH₃, -OCH₃) at different positions on the aromatic ring to modulate electronic and steric properties.

Modification of the Propionic Acid Chain: Altering the length of the alkyl chain, introducing branching, or replacing the carboxylic acid with bioisosteric groups (e.g., tetrazole, hydroxamic acid, acylsulfonamide) to improve binding, metabolic stability, or cell permeability. nih.gov

Once the virtual library is generated, these compounds are subjected to a screening process. A common and powerful method is structure-based virtual screening, which relies on the three-dimensional structure of a target protein. mdpi.com Using molecular docking programs, each analogue from the library is computationally "placed" into the binding site of the target. The program then calculates a docking score, which estimates the binding affinity between the analogue and the target. mdpi.com

Analogues with the most favorable docking scores are then prioritized for further analysis. This often involves more sophisticated computational methods, such as molecular dynamics simulations, to predict the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the molecular interactions and can help refine the selection of candidates for synthesis and experimental testing. nih.gov

Table 2: Hypothetical Virtual Screening Results for Designed Analogues of this compound.
Analogue IDStructural ModificationPredicted PropertyDocking Score (kcal/mol)Comment
BCP-001Parent CompoundBinding Affinity-6.5Baseline compound for comparison.
BCP-0024-Fluoro substitution on benzene ringBinding Affinity-7.2Potential for enhanced binding through halogen bonding.
BCP-003Carboxylic acid replaced with TetrazoleBinding Affinity & Stability-7.5Bioisosteric replacement may improve metabolic stability and binding.
BCP-0046-Hydroxy substitution on benzene ringBinding Affinity-6.8Potential for new hydrogen bond interaction with the target.
BCP-005Methyl ester of propionic acidPermeability-5.9Esterification may improve cell membrane permeability (prodrug strategy).
BCP-0064-Fluoro on ring and Tetrazole replacementBinding Affinity-8.1Combination of favorable modifications shows a synergistic predicted effect.

This iterative cycle of computational design, virtual screening, and experimental validation allows for a more rational and efficient exploration of the chemical space around this compound, ultimately accelerating the discovery of new compounds with optimized properties.

Derivatization Chemistry of 3 Benzocyclobutan 1 Yl Propionic Acid for Advanced Synthetic Applications

The unique structural characteristics of 3-(benzocyclobutan-1-yl)propionic acid, combining a reactive propionic acid moiety with a thermally labile benzocyclobutene (BCB) core, make it a versatile precursor for a range of advanced synthetic applications. Its derivatization allows for the creation of complex molecules, novel chemical entities, and specialized monomers for polymer science.

Future Perspectives and Emerging Avenues in 3 Benzocyclobutan 1 Yl Propionic Acid Research

The unique structural characteristics of 3-(Benzocyclobutan-1-yl)propionic acid, combining a strained four-membered ring fused to an aromatic system with a flexible carboxylic acid side chain, position it as a compound of significant interest for future chemical research. The inherent reactivity of the benzocyclobutene (BCB) moiety and the versatile functionality of the propionic acid group open up numerous avenues for exploration in catalysis, novel synthetic methodologies, supramolecular chemistry, and computational design. The convergence of these fields is expected to unlock new applications and a deeper understanding of this intriguing molecular scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Benzocyclobutan-1-yl)propionic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves coupling benzocyclobutane derivatives with propionic acid precursors. For example, esterification of benzocyclobutanol with bromopropionic acid under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) can yield intermediates, followed by hydrolysis to the carboxylic acid . Optimization includes adjusting reaction time (6–12 hours), temperature (60–80°C), and solvent polarity (e.g., THF or DMF). Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can purity and structural integrity of this compound be validated in laboratory settings?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • NMR : Confirm the benzocyclobutane ring (δ 3.5–4.0 ppm for cyclobutane protons) and propionic acid chain (δ 2.5–2.8 ppm for CH₂ groups) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z ~204) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Store at 2–8°C in airtight containers to prevent degradation .
  • Follow GHS hazard classifications (e.g., H315 for skin irritation) as per Safety Data Sheets (SDS) for structurally similar compounds .

Advanced Research Questions

Q. How do structural modifications to the benzocyclobutane moiety affect the compound’s bioactivity in pharmacological studies?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-withdrawing groups on the benzocyclobutane ring (e.g., -NO₂) enhance anti-inflammatory activity by stabilizing binding to COX-2, as seen in related 3-benzoylpropionic acid derivatives .
  • Bulky substituents reduce metabolic clearance in vitro (e.g., hepatic microsomal assays show t₁/₂ > 120 minutes for methylated analogs) .
    • Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (COX-1/COX-2) across analogs. Use molecular docking to predict binding affinities .

Q. How can contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

  • Data Reconciliation Strategies :

  • Pharmacokinetic Profiling : Measure bioavailability (%F) in rodent models to explain discrepancies between in vitro potency and in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to observed effects .
  • Dose-Response Optimization : Adjust dosing regimens to account for species-specific metabolic rates (e.g., higher doses in mice vs. rats) .

Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?

  • Method Development :

  • LC-MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., 204 → 160 for quantification). Validate linearity (R² > 0.99) across 1–1000 ng/mL in plasma .
  • Microsampling Techniques : Use volumetric absorptive microsampling (VAMS) to minimize matrix effects in whole-blood studies .

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